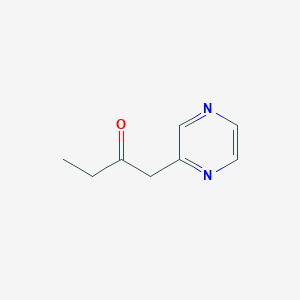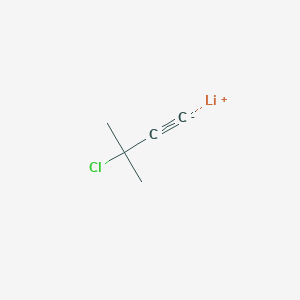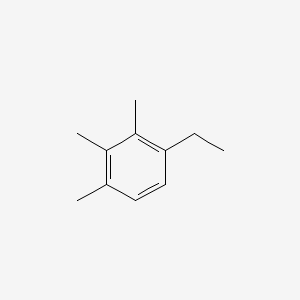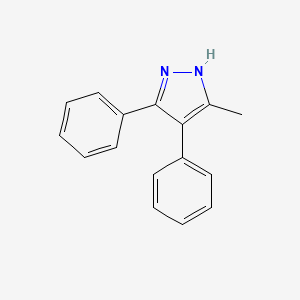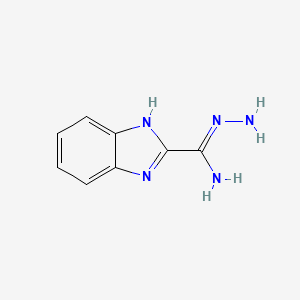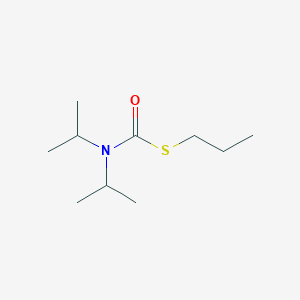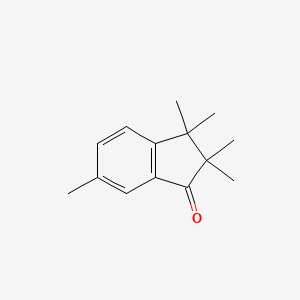
2,2,3,3,6-Pentamethyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,6-Pentamethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C14H20O It is a derivative of indanone, characterized by the presence of five methyl groups attached to the indane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,6-Pentamethyl-2,3-dihydro-1H-inden-1-one typically involves the alkylation of indanone derivatives. One common method includes the Friedel-Crafts alkylation reaction, where indanone is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,6-Pentamethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indane ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with catalysts such as palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,2,3,3,6-Pentamethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,6-Pentamethyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,3,3-Pentamethylindane: Similar structure but lacks the carbonyl group present in 2,2,3,3,6-Pentamethyl-2,3-dihydro-1H-inden-1-one.
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Another derivative with a different substitution pattern on the indane ring.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of a carbonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and research.
Propiedades
Número CAS |
40285-91-4 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
2,2,3,3,6-pentamethylinden-1-one |
InChI |
InChI=1S/C14H18O/c1-9-6-7-11-10(8-9)12(15)14(4,5)13(11,2)3/h6-8H,1-5H3 |
Clave InChI |
OLGQZOXNUILTNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(C(C2=O)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
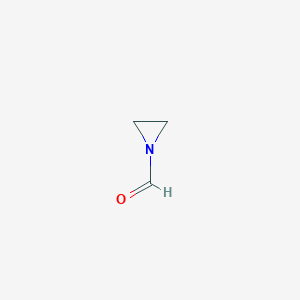
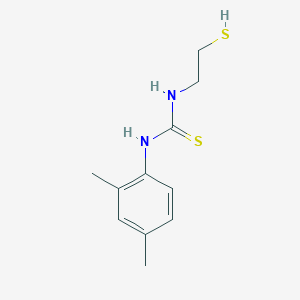
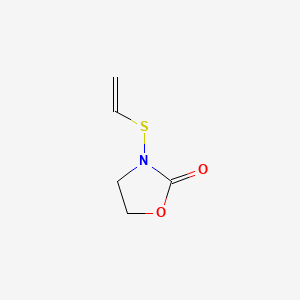

![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)
